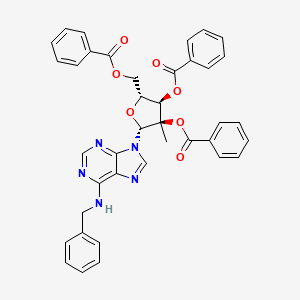

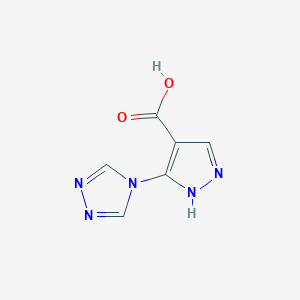

3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid”, there are related studies on the synthesis of similar compounds. For instance, a method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid and its derivatives are key intermediates in synthetic organic chemistry. They serve as precursors in the synthesis of complex molecules. For example, they have been utilized in the synthesis of pyrazole derivatives through functionalization reactions, showcasing their versatility in creating a variety of compounds with potential biological activities (Yıldırım et al., 2005). Additionally, these compounds have been involved in antimicrobial and antimycobacterial activity studies, indicating their potential in medical applications (R.V.Sidhaye et al., 2011).

Crystal Structure Analysis

The detailed crystal structure and computational study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs have been performed. These studies not only provide insights into the molecular structure but also assist in understanding the electronic properties and stability of these compounds, which are crucial for designing molecules with desired chemical properties (Li-qun Shen et al., 2012).

Coordination Chemistry

In the realm of coordination chemistry, 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has been employed to synthesize coordination polymers with transition metals. These polymers exhibit distinct structural types and topologies, which can be harnessed for various applications, including catalysis, molecular recognition, and as materials in electronics and photonics (Hong Zhao et al., 2014).

Chemical Sensing

Furthermore, derivatives of 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid have been developed as chemosensors. A notable example is the synthesis of a probe for the detection of Al3+ ions in biological systems. This application demonstrates the potential of pyrazole derivatives in environmental monitoring and biomedical diagnostics, where sensitive and selective detection of metal ions is critical (Barnali Naskar et al., 2018).

Zukünftige Richtungen

The future directions for research on “3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid” could include further exploration of its synthesis, characterization, and potential applications. Given the biological activity of similar compounds, it could be interesting to investigate its potential as a therapeutic agent .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with protein kinases , which play essential roles in controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It’s known that similar compounds can inhibit protein kinases . These inhibitors typically work by binding to the active site of the enzyme, preventing it from phosphorylating other proteins and thus disrupting cellular signaling processes .

Biochemical Pathways

Given its potential role as a protein kinase inhibitor , it could impact a variety of cellular processes, including cell growth and differentiation, signal transduction, and metabolic regulation .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized (often in the liver), and excreted (usually through the kidneys) . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .

Result of Action

As a potential protein kinase inhibitor , it could disrupt cellular signaling processes, leading to changes in cell growth, differentiation, and metabolism .

Action Environment

The action of 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can be influenced by various environmental factors . For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, temperature and humidity can affect the stability of the compound .

Eigenschaften

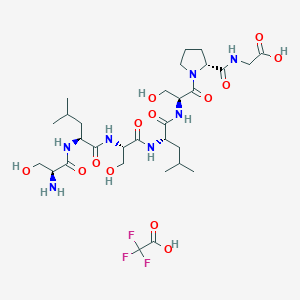

IUPAC Name |

5-pyridin-2-yl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)6-5-11-12-8(6)7-3-1-2-4-10-7/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDVZGCYQXPQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1462143.png)